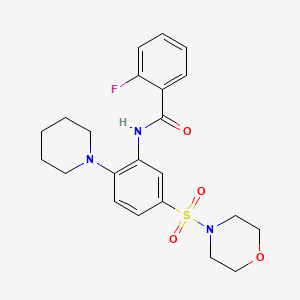
N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPAA belongs to the class of pyrazole derivatives and possesses a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of CPAA is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
CPAA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPAA has been found to possess antimicrobial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPAA is its simple synthesis method, which makes it easy to produce in large quantities. CPAA has also been found to be stable under a wide range of conditions, making it suitable for use in various lab experiments. However, CPAA has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research on CPAA. One possible direction is the development of CPAA-based anti-inflammatory drugs. CPAA has been shown to inhibit the activity of COX-2, which is a key enzyme in the inflammatory response. Another potential direction is the development of CPAA-based anti-cancer drugs. CPAA has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of CPAA and its potential applications in other areas of research.
Méthodes De Synthèse
CPAA can be synthesized by reacting 3-chlorobenzoyl chloride with 2-pyrazoline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield CPAA. This synthesis method is simple and efficient, making it a viable option for large-scale production.
Applications De Recherche Scientifique
CPAA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. CPAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes CPAA a promising candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWNLEYXWADYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)

![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)

![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)







